MRE-269-d8, also known as EVT-1487929, is a deuterated derivative of MRE-269, an active metabolite of selexipag. Selexipag is a selective prostacyclin receptor agonist primarily used in the treatment of pulmonary arterial hypertension. The incorporation of deuterium atoms in MRE-269-d8 enhances its metabolic stability while retaining the pharmacological properties of its parent compound. This modification is significant for improving the therapeutic efficacy and reducing the frequency of dosing required in clinical applications.
MRE-269-d8 is classified under deuterated compounds, which are often utilized in pharmacological research to study drug metabolism and pharmacokinetics. The specific chemical identifier for MRE-269-d8 is 1265295-15-5. Its classification as a prostacyclin receptor agonist places it within a category of compounds that promote vasodilation and inhibit platelet aggregation, making it relevant for cardiovascular therapies.
The synthesis of MRE-269-d8 involves the strategic incorporation of deuterium atoms into the molecular framework of MRE-269. Several methods can be employed for this purpose:
The exact synthetic routes and conditions are proprietary, but they typically involve high-purity reagents and controlled environments to ensure optimal yields and minimize impurities.
For large-scale production, industrial methods would focus on maximizing yield through efficient deuteration processes while adhering to regulatory standards. This involves rigorous quality control measures to ensure the compound's safety and efficacy for research and potential therapeutic uses.
MRE-269-d8 retains the core structure of MRE-269 but features deuterium substitutions that enhance its stability. The molecular formula can be represented as C22H26D8N2O4S, where D indicates the presence of deuterium. The structural modifications result in altered physical properties, including a potentially increased half-life compared to its non-deuterated counterpart.
MRE-269-d8 participates in various chemical reactions similar to those involving its non-deuterated form:
Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used. The reactions typically require controlled temperatures and pH levels to optimize yields.
The products formed from these reactions depend on specific conditions; for example, oxidation may yield oxides while reduction could produce various alcohols or amines.
MRE-269-d8 acts as a selective agonist for the prostacyclin receptor (IP receptor), which plays a crucial role in several physiological processes, including vasodilation and inhibition of platelet aggregation. Upon binding to the IP receptor, MRE-269-d8 activates intracellular signaling pathways that lead to relaxation of vascular smooth muscle cells, thereby reducing blood pressure in pulmonary arteries.
MRE-269-d8 exhibits enhanced stability due to its deuterated nature, which may also affect its solubility and bioavailability compared to non-deuterated compounds.
The chemical properties include reactivity patterns similar to those of MRE-269 but with modified kinetics due to the presence of deuterium. This modification can influence metabolic pathways and interactions with biological targets.
MRE-269-d8 has several applications across various scientific disciplines:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: